Product packaging for 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane(Cat. No.:CAS No. 144705-29-3)

1,6-Bis(benzo[d]thiazol-2-ylthio)hexane

Cat. No.: B382226
CAS No.: 144705-29-3
M. Wt: 416.7g/mol
InChI Key: SDEXBTDEBKXTRB-UHFFFAOYSA-N
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Description

1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is a dynamic covalent crosslinker of significant interest in advanced polymer and materials science. Its primary research value lies in its ability to form reversible disulfide bonds, which are central to the development of self-healing materials, recyclable thermosets, and stimuli-responsive systems. The mechanism involves the reversible exchange of the benzothiazolylthio groups; when incorporated into a polymer network, these groups can undergo metathesis, allowing the material to repair damage or relax stress upon application of heat or other stimuli without permanent degradation. This property is being extensively explored to create more sustainable and durable materials, particularly in the fields of elastomers, coatings, and adhesives. Research indicates that the hexane spacer provides an optimal balance of flexibility and mobility for efficient bond exchange. As a crosslinker, it enables the fabrication of networks that maintain their structural integrity while exhibiting vitrimer-like behavior. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Studies on its application can be found in resources discussing dynamic covalent chemistry here and its role in self-healing polymers here .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2S4 B382226 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane CAS No. 144705-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-(1,3-benzothiazol-2-ylsulfanyl)hexylsulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S4/c1(7-13-23-19-21-15-9-3-5-11-17(15)25-19)2-8-14-24-20-22-16-10-4-6-12-18(16)26-20/h3-6,9-12H,1-2,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEXBTDEBKXTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCCCCSC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,6 Bis Benzo D Thiazol 2 Ylthio Hexane and Analogues

Established Synthetic Pathways for 2-Mercaptobenzothiazole (B37678) Precursors

The primary precursor for 2-Mercaptobenzothiazole in many synthetic routes is 2-aminobenzothiazole (B30445). The synthesis of this foundational scaffold can be achieved through several classical methods.

The construction of the 2-aminobenzothiazole core has been a subject of extensive research, leading to several established protocols. A predominant method involves the reaction of substituted anilines with a thiocyanate (B1210189) salt in the presence of bromine. researchgate.net

One of the most traditional and widely cited methods is the oxidative cyclization of an aniline (B41778) derivative with potassium or ammonium (B1175870) thiocyanate and bromine in acetic acid. researchgate.netacs.org This reaction proceeds by the in-situ formation of a thiocyanogen (B1223195) bromide electrophile, which attacks the aniline. For instance, reacting various 4-substituted anilines under these conditions provides the corresponding 6-substituted-2-aminobenzothiazoles. researchgate.net

An alternative classical route employs N-arylthioureas as the synthetic precursors. researchgate.netnih.gov These thioureas can be cyclized to form the 2-aminobenzothiazole ring system. For example, N-arylthioureas undergo cyclization in the presence of an oxidizing agent to yield the desired products. nih.gov

A summary of representative classical syntheses for 2-aminobenzothiazole derivatives is provided in the table below.

Starting Material (Aniline Derivative)ReagentsProductYield (%)Reference
AnilineKSCN, Br₂, AcOH2-Aminobenzothiazole~70-80% acs.org
4-MethylanilineNH₄SCN, Br₂, AcOH6-Methyl-2-aminobenzothiazole~75% nih.gov
4-ChloroanilineKSCN, Br₂, AcOH6-Chloro-2-aminobenzothiazole~85% acs.org
4-MethoxyanilineNH₄SCN, Br₂, AcOH6-Methoxy-2-aminobenzothiazole~70% nih.gov

This table is generated based on data from analogous reactions described in the cited literature.

Once 2-aminobenzothiazole is synthesized, it can be converted into the pivotal intermediate, 2-Mercaptobenzothiazole (MBT). A standard method to achieve this transformation is through a diazotization reaction, followed by displacement of the diazonium group with a sulfur nucleophile.

The amino group of 2-aminobenzothiazole is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures to form the corresponding diazonium salt. nih.govuokerbala.edu.iq This highly reactive intermediate is then typically reacted with a sulfur-containing compound, such as potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the target 2-Mercaptobenzothiazole. While this is a well-established transformation for converting an amino group to a thiol, direct industrial synthesis of MBT often bypasses the 2-aminobenzothiazole intermediate. The industrial route frequently involves the high-temperature reaction of aniline with carbon disulfide in the presence of sulfur. wikipedia.org Another direct approach involves the reaction of o-aminothiophenol with carbon disulfide. wikipedia.org

Strategies for S-Alkylation and Formation of Bis-Thioether Linkages

The final step in the synthesis of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane involves the formation of two thioether bonds by connecting two molecules of 2-Mercaptobenzothiazole with a six-carbon aliphatic chain. This is typically accomplished via nucleophilic substitution.

The most direct method for synthesizing the target molecule is the S-alkylation of 2-Mercaptobenzothiazole with a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918) or 1,6-dichlorohexane. In this reaction, the thiol group of MBT is first deprotonated by a base to form the more nucleophilic thiolate anion. This anion then displaces the halide ions from the alkane in a double SN2 reaction.

Common bases used for this purpose include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium bicarbonate. clockss.orgacsgcipr.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the reactants and promote the SN2 mechanism. acsgcipr.org

A highly effective variation of this method employs phase-transfer catalysis (PTC). clockss.orgcrdeepjournal.org In a PTC system, a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) is used to transport the thiolate anion from an aqueous or solid phase into an organic phase containing the dihaloalkane. nih.gov This technique can lead to higher yields, milder reaction conditions, and can sometimes be performed without a solvent, which simplifies the workup procedure. clockss.orgcrdeepjournal.org

DihaloalkaneBaseCatalystSolventProductReference
1,6-DibromohexaneK₂CO₃NoneDMFThis compound acsgcipr.org
1,6-DichlorohexaneNaOH (aq)Tetrabutylammonium BromideTolueneThis compound crdeepjournal.orgnih.gov
1,6-DibromohexaneK₂CO₃Tetrabutylammonium BromideNo SolventThis compound clockss.org

This table presents representative conditions for the synthesis of the target compound based on established nucleophilic substitution and phase-transfer catalysis methodologies.

Modern organic synthesis has seen the development of powerful catalyst-mediated cross-coupling reactions for the formation of carbon-sulfur bonds. These reactions, often catalyzed by transition metals like palladium or nickel, typically involve the coupling of a thiol with an aryl or vinyl halide. While these methods are exceptionally useful for creating aryl thioethers, their application to form bis-thioethers from dihaloalkanes is less direct than nucleophilic substitution.

For the synthesis of aryl thioethers, palladium-catalyzed systems, such as those developed by Buchwald and Hartwig, have shown broad substrate scope. mdpi.com Nickel-based catalysts have also emerged as a cost-effective alternative for C-S bond formation. nih.gov More recently, visible-light-promoted, metal-free C-S cross-coupling reactions have been developed, offering a greener alternative to traditional methods. mdpi.com However, for creating the specific aliphatic bis-thioether linkage in this compound, the nucleophilic substitution pathway remains the most straightforward and commonly employed strategy.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce waste and minimize the use of hazardous substances. These principles can be applied to the synthesis of this compound at various stages.

One significant green approach is the use of alternative energy sources. Ultrasound-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce reaction times for various heterocyclic syntheses, including those involving thiazoles. researchgate.netacs.orgnih.govrsc.org Applying sonication to the S-alkylation step could potentially shorten the synthesis from several hours to a few minutes. nih.gov

The choice of solvent is another critical factor. Traditional solvents like DMF and NMP are effective but have been identified as reprotoxic. acsgcipr.org Greener solvent alternatives include water, polyethylene (B3416737) glycol (PEG-400), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). mdpi.comsigmaaldrich.comnih.gov For the S-alkylation step, performing the reaction under solvent-free phase-transfer catalysis conditions is a particularly green option that eliminates the need for bulk organic solvents altogether. clockss.org

Furthermore, developing more environmentally benign routes to the precursors is also important. A metal-free, DBU-promoted tandem reaction of o-haloanilines with carbon disulfide provides an efficient and greener pathway to 2-Mercaptobenzothiazole, avoiding harsh conditions. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. rasayanjournal.co.inmatanginicollege.ac.inmdpi.com While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general principles of microwave chemistry can be applied to this synthesis.

The synthesis would typically involve the reaction of 2-mercaptobenzothiazole with 1,6-dihalohexane (e.g., 1,6-dibromohexane or 1,6-dichlorohexane) in the presence of a base. The use of microwave irradiation can significantly reduce the reaction time from several hours to a matter of minutes. lookchem.com The reaction can be performed in a suitable high-boiling point solvent that absorbs microwave radiation efficiently, such as dimethylformamide (DMF) or polyethylene glycol (PEG). google.com The base, such as potassium carbonate or sodium hydroxide, facilitates the deprotonation of the thiol group in 2-mercaptobenzothiazole, forming a more potent nucleophile. nih.gov

A proposed microwave-assisted synthesis is outlined in the table below, based on general procedures for similar S-alkylation reactions of heterocyclic thiols. nih.govnih.gov

ReactantsBaseSolventMicrowave PowerTimeYield
2-Mercaptobenzothiazole, 1,6-DihalohexaneK₂CO₃ or NaOHDMF150-300 W5-15 minHigh
2-Mercaptobenzothiazole, 1,6-DihalohexaneK₂CO₃ or NaOHPEG-400150-300 W5-15 minHigh

This table represents a proposed synthetic scheme based on analogous reactions and the general advantages of microwave-assisted synthesis. Actual yields and optimal conditions would require experimental validation.

Solvent-Free Reaction Conditions

Solvent-free synthesis, also known as neat reaction, is a green chemistry approach that minimizes or eliminates the use of volatile organic solvents, thereby reducing environmental pollution and simplifying product purification. mdpi.com The synthesis of this compound can potentially be carried out under solvent-free conditions by heating a mixture of the reactants.

In a typical solvent-free procedure, 2-mercaptobenzothiazole, 1,6-dihalohexane, and a solid base like anhydrous potassium carbonate are ground together and heated. The reaction may also be facilitated by a phase-transfer catalyst to enhance the reactivity of the nucleophile. The absence of a solvent can sometimes lead to higher reaction temperatures and faster reaction rates.

The table below outlines a general approach to the solvent-free synthesis of the target compound.

ReactantsBaseCatalyst (Optional)TemperatureTime
2-Mercaptobenzothiazole, 1,6-DihalohexaneAnhydrous K₂CO₃Tetrabutylammonium bromide100-150 °C1-3 h
2-Mercaptobenzothiazole, 1,6-DihalohexaneSolid NaOHNone100-150 °C1-3 h

This table illustrates a generalized solvent-free synthetic protocol. The efficiency of the reaction would depend on factors such as the reactivity of the dihaloalkane and the intimacy of mixing of the solid reactants.

Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound allows for considerable modification to explore structure-activity relationships for various applications. These modifications primarily involve altering the length and branching of the alkane linker and introducing substituents onto the benzothiazole (B30560) rings.

Variation of the Alkane Linker Length and Branching

The synthesis of analogues with different alkane linker lengths can be readily achieved by replacing 1,6-dihalohexane with other α,ω-dihaloalkanes. This allows for the preparation of a homologous series of bis(benzothiazol-2-ylthio)alkanes. The reaction conditions would be similar to those used for the synthesis of the hexane-linked compound. The choice of the dihaloalkane (e.g., dibromo- or dichloro-) may influence the reaction rate, with dibromoalkanes generally being more reactive.

The following table presents a series of analogues with varying alkane linker lengths that can be synthesized.

Alkane LinkerDihaloalkane PrecursorProduct Name
Ethane1,2-Dibromoethane1,2-Bis(benzo[d]thiazol-2-ylthio)ethane
Propane1,3-Dibromopropane1,3-Bis(benzo[d]thiazol-2-ylthio)propane
Butane1,4-Dibromobutane1,4-Bis(benzo[d]thiazol-2-ylthio)butane
Pentane1,5-Dibromopentane1,5-Bis(benzo[d]thiazol-2-ylthio)pentane
Octane1,8-Dibromooctane1,8-Bis(benzo[d]thiazol-2-ylthio)octane
Decane1,10-Dibromodecane1,10-Bis(benzo[d]thiazol-2-ylthio)decane

This table provides examples of analogues with different linear alkane linkers. Branched linkers could also be introduced using the corresponding branched dihaloalkanes.

Substitution Patterns on the Benzothiazole Moieties

Introducing substituents onto the benzothiazole rings can significantly alter the electronic and steric properties of the final molecule. This is typically achieved by starting with a substituted 2-mercaptobenzothiazole derivative. A variety of substituted 2-mercaptobenzothiazoles are commercially available or can be synthesized through established methods. nih.gov For instance, electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can be present on the benzene (B151609) ring of the benzothiazole.

The synthesis of these substituted analogues follows the same general nucleophilic substitution reaction with a dihaloalkane. The following table provides examples of such derivatives.

Substituent on BenzothiazoleSubstituted 2-Mercaptobenzothiazole PrecursorProduct Name
5-Chloro5-Chloro-2-mercaptobenzothiazole1,6-Bis(5-chlorobenzo[d]thiazol-2-ylthio)hexane
6-Nitro6-Nitro-2-mercaptobenzothiazole1,6-Bis(6-nitrobenzo[d]thiazol-2-ylthio)hexane
5-Methoxy5-Methoxy-2-mercaptobenzothiazole1,6-Bis(5-methoxybenzo[d]thiazol-2-ylthio)hexane
6-Methyl6-Methyl-2-mercaptobenzothiazole1,6-Bis(6-methylbenzo[d]thiazol-2-ylthio)hexane
5-Fluoro5-Fluoro-2-mercaptobenzothiazole1,6-Bis(5-fluorobenzo[d]thiazol-2-ylthio)hexane

This table showcases how different substituents on the benzothiazole ring can be incorporated into the final structure by using the appropriately substituted starting material.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons of the benzothiazole (B30560) rings and the aliphatic protons of the hexane (B92381) linker. The aromatic region typically shows complex multiplets between δ 7.20 and δ 8.00 ppm. For instance, related benzothiazole structures show signals in this range. rsc.org The protons on the benzene (B151609) ring of the benzothiazole moiety are generally observed as multiplets or distinct doublets and triplets, depending on the substitution pattern and the solvent used. rsc.orgmdpi.com

The protons of the hexane chain are observed in the upfield region. The methylene (B1212753) protons directly attached to the sulfur atoms (α-CH₂) are deshielded and typically resonate as a triplet around δ 3.50 ppm. The adjacent methylene protons (β-CH₂) appear as a multiplet around δ 1.85 ppm, while the most shielded central methylene protons (γ-CH₂) resonate around δ 1.60 ppm. This assignment is consistent with data from similar thio-linked aliphatic chains and 1,6-hexanedithiol. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The quaternary carbon (C2) of the benzothiazole ring, positioned between the sulfur and nitrogen atoms, is highly deshielded and appears at approximately δ 167.0 ppm. rsc.org The aromatic carbons of the benzothiazole rings typically resonate in the range of δ 121.0 to δ 153.0 ppm. mdpi.comrsc.org For the aliphatic linker, the carbons attached to the sulfur (α-C) are found around δ 35.0-40.0 ppm, with the other hexane carbons (β-C, γ-C) appearing at higher fields, generally between δ 25.0 and δ 30.0 ppm. chemicalbook.com

The flexibility of the hexane chain allows the molecule to adopt various conformations in solution. The observation of sharp, well-resolved NMR signals at room temperature suggests that either there is a single preferred conformation or the interchange between different conformations is rapid on the NMR timescale.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Values are approximate and based on data from analogous structures.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Benzothiazole Aromatic-H 7.20 - 8.00 121.0 - 153.0
Benzothiazole C2 (N=C-S) - ~167.0
α-CH₂ (S-C H₂-CH₂) ~3.50 ~35.0 - 40.0
β-CH₂ (S-CH₂-C H₂) ~1.85 ~28.0 - 30.0
γ-CH₂ (S-CH₂-CH₂-C H₂) ~1.60 ~25.0 - 27.0

To definitively establish the connectivity within this compound, various 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between adjacent protons. Key correlations would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons of the hexane chain, confirming the integrity of the aliphatic linker. It would also show correlations between adjacent protons on the benzothiazole aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals for each methylene group in the hexane chain (α, β, and γ) and the protonated carbons of the benzothiazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for confirming the connection between the linker and the benzothiazole units. It reveals correlations between protons and carbons that are two or three bonds away. A key correlation would be observed from the α-CH₂ protons of the hexane linker to the C2 carbon of the benzothiazole ring, providing definitive proof of the thioether linkage at the 2-position.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

The FT-IR spectrum of this compound shows a number of characteristic absorption bands. Aromatic C-H stretching vibrations of the benzothiazole rings are typically observed above 3000 cm⁻¹. rsc.org The aliphatic C-H stretching vibrations of the hexane chain appear as strong bands in the 2850-2930 cm⁻¹ region. researchgate.net

The C=N stretching vibration of the thiazole (B1198619) ring is a prominent feature, usually found in the 1600-1615 cm⁻¹ range. rsc.org Aromatic C=C stretching vibrations give rise to several bands between 1400 and 1580 cm⁻¹. The C-S stretching vibration associated with the thioether (C-S-C) linkage typically appears as a weaker band in the 700-800 cm⁻¹ region. The characteristic wagging and twisting modes of the -(CH₂)n- chain are also observable in the 1100-1350 cm⁻¹ range. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for this compound Note: Values are approximate and based on data from analogous structures.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2930 Strong
C=N Stretch (Thiazole) 1600 - 1615 Medium
Aromatic C=C Stretch 1400 - 1580 Medium-Strong
CH₂ Wagging/Twisting 1100 - 1350 Medium
C-S Stretch (Thioether) 700 - 800 Weak-Medium

To support the assignment of experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are often utilized. iosrjournals.orgignited.in By calculating the theoretical vibrational frequencies of the optimized molecular structure of this compound, a predicted spectrum can be generated. mdpi.com

This theoretical spectrum is then compared with the experimental FT-IR and Raman data. Although calculated frequencies are often systematically higher than experimental ones, scaling factors can be applied to achieve a high degree of correlation. mdpi.com This comparison helps to confirm complex or overlapping band assignments and provides deeper insight into the nature of the vibrational modes. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is dominated by the chromophoric benzothiazole system. Typically, benzothiazole derivatives exhibit two main absorption bands. mdpi.com

The first, a high-energy band often found in the 250-260 nm range, is attributed to π→π* transitions within the fused benzene ring system. A second, lower-energy band, appearing at longer wavelengths (typically 300-315 nm), is also assigned to a π→π* transition, but one that involves the entire conjugated system of the benzothiazole moiety. mdpi.com The aliphatic thioether linker does not contribute significantly to the absorption in the UV-Vis range but serves to hold the two chromophores together.

Table 3: Typical UV-Vis Absorption Data for the Benzothiazole Chromophore Note: Values are based on data from analogous structures.

λₘₐₓ (nm) Molar Absorptivity (ε) Assignment
~255 ~28,000 π→π*
~307 ~14,000 π→π*

Analysis of Absorption Maxima and Molar Absorptivity

The electronic absorption spectrum of a molecule provides critical insights into its electronic structure. For "this compound," the absorption maxima (λmax) and the corresponding molar absorptivity (ε) are key parameters that define its interaction with ultraviolet and visible light. While specific experimental data for this compound is not widely available, the expected spectral characteristics can be inferred from related benzothiazole derivatives.

The UV-Vis spectrum of benzothiazole-containing compounds is primarily governed by π → π* and n → π* electronic transitions within the aromatic system. The benzothiazole moiety itself is a significant chromophore. For instance, 2-mercaptobenzothiazole (B37678), a related compound, exhibits a strong absorption band. In a chloroform (B151607) solution, it has a molar absorptivity (ε) of 28100 L·mol⁻¹·cm⁻¹ at a wavelength of 329 nm. researchgate.net

For "this compound," the presence of two benzothiazole units linked by a hexane-1,6-dithioether bridge would be expected to result in a complex absorption profile. The electronic spectra of such molecules are influenced by the individual benzothiazole chromophores and any potential intramolecular interactions between them.

Interactive Data Table: UV-Vis Spectral Data of a Related Benzothiazole Compound

The following table presents the UV-Vis absorption data for 2-mercaptobenzothiazole, which serves as a reference for understanding the electronic properties of the benzothiazole core.

Compound NameSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
2-MercaptobenzothiazoleChloroform32928100

Note: This data is for a related compound and is provided for comparative purposes.

Elucidation of Electronic Structure and Conjugation Effects

The electronic structure of "this compound" is characterized by the interplay between the π-conjugated system of the benzothiazole rings and the insulating nature of the hexane linker. The benzothiazole ring system is an electron-rich aromatic moiety. The sulfur atom in the thiazole ring and the nitrogen atom participate in the delocalized π-electron system.

The study of benzothiazole derivatives with varied π-conjugation has shown that modifying the structure to enhance conjugation can significantly alter the photophysical properties. nih.govresearchgate.net However, in the case of "this compound," the non-conjugated hexane linker preserves the individual electronic character of the two benzothiazole moieties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its molecular formula, C₂₀H₂₀N₂S₄.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. While a specific mass spectrum for "this compound" is not available, the fragmentation pathways can be predicted based on the known fragmentation of benzothiazole and thioether compounds.

The electron impact (EI) mass spectra of bis-(2-benzothiazolyl) compounds have been studied, and their fragmentation pathways often involve the cleavage of the bonds connecting the heterocyclic rings. nih.gov In the case of "this compound," the most likely fragmentation pathways would involve the cleavage of the C-S bonds of the thioether linkages and the fragmentation of the hexane chain.

A plausible fragmentation pattern would include:

Initial fragmentation: Cleavage of one of the C-S bonds to generate a benzothiazol-2-ylthio radical and a corresponding cation containing the hexane chain and the other benzothiazole unit.

Hexane chain fragmentation: Subsequent fragmentation of the six-carbon aliphatic chain, leading to a series of ions with mass differences corresponding to the loss of CH₂ units.

Benzothiazole ring fragmentation: The benzothiazole ring itself can fragment, although it is a relatively stable aromatic system. The mass spectrum of benzothiazole shows characteristic fragments that could also be observed in the spectrum of the larger molecule. nist.govmassbank.eu

Interactive Data Table: Predicted Key Mass Fragments for this compound

The following table outlines the predicted key fragments and their corresponding mass-to-charge ratios (m/z) that would be expected in the mass spectrum of the title compound.

Predicted Fragment IonMolecular Formula of FragmentPredicted m/z
[M]⁺ (Molecular Ion)C₂₀H₂₀N₂S₄444.06
[M - C₇H₄NS₂]⁺C₁₃H₁₆NS₂266.07
[C₇H₄NS₂]⁺ (Benzothiazol-2-ylthio)C₇H₄NS₂166.98
[C₇H₅NS]⁺ (Benzothiazole)C₇H₅NS135.01

Note: These are predicted values based on the structure and known fragmentation patterns of related compounds.

Crystallographic Analysis and Solid State Architecture

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determinationresearchgate.netuleth.ca

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's geometry. For complex organic molecules such as 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane, SCXRD is invaluable for confirming the connectivity of atoms and understanding the molecule's preferred conformation in the solid state. uleth.ca

Molecular Geometry and Bond Parameters of this compound

While a specific crystallographic study for this compound is not publicly available to generate a precise data table, the expected molecular geometry can be inferred from related structures containing the benzothiazole (B30560) moiety. The benzothiazole ring system itself is planar. nih.gov The geometry around the sulfur atoms is expected to be consistent with typical C-S-C bond angles and C-S bond lengths found in similar thioether linkages.

A hypothetical table of selected bond parameters based on known values for related compounds is presented below to illustrate the type of data obtained from an SCXRD study.

Bond/AngleParameterExpected Value Range
C-S (thioether)Bond Length (Å)1.75 - 1.85
S-C (thiazole)Bond Length (Å)1.70 - 1.80
C-N (thiazole)Bond Length (Å)1.30 - 1.40
C-S-CBond Angle (°)100 - 105
N-C-SBond Angle (°)110 - 115

Note: These are generalized values and a specific SCXRD study is required for accurate data for this compound.

Conformational Analysis of the Hexane (B92381) Linker

The flexible hexane linker connecting the two benzothiazole units can adopt various conformations. The specific conformation in the crystal lattice is a result of a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions. In the solid state, the hexane chain is likely to adopt a staggered, anti-periplanar conformation to reduce torsional strain. However, crystal packing forces can induce deviations from this ideal geometry. Analysis of the torsion angles along the hexane chain through SCXRD would reveal the precise conformation adopted in the crystalline form.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. researchgate.netub.edu

π-Stacking and Aromatic Interactions within Crystal Latticesresearchgate.net

Aromatic rings, such as the benzothiazole units in this compound, can engage in π-stacking interactions. mdpi.com These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by attractive electrostatic and van der Waals forces. beilstein-journals.orgnih.govresearchgate.net The extent and geometry of π-stacking are crucial in determining the packing efficiency and electronic properties of the material. researchgate.netrsc.org In the crystal lattice of this compound, π-stacking between the benzothiazole moieties of adjacent molecules is expected to be a significant packing motif.

Investigation of Polymorphism and Solvate Formationresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. The flexible nature of the hexane linker in this compound may allow for different packing arrangements, potentially leading to polymorphism under various crystallization conditions. Furthermore, the inclusion of solvent molecules into the crystal lattice can lead to the formation of solvates. researchgate.net A thorough investigation would involve crystallizing the compound from a variety of solvents and at different temperatures to explore the possibility of different crystalline forms.

Analysis of Molecular Disorder and Tautomerism in the Solid State

A comprehensive review of available scientific literature reveals a notable absence of specific crystallographic studies focused on the molecular disorder and solid-state tautomerism of this compound. Detailed structural analysis, which would provide insights into conformational flexibility, atomic displacement parameters, and the potential for different tautomeric forms in the crystal lattice of this specific compound, has not been publicly reported.

However, the broader family of benzothiazole derivatives has been the subject of extensive investigation, offering valuable context for the potential structural behaviors of this compound. Studies on related compounds, particularly those containing the benzothiazole-2-thiol moiety, have established the prevalence of tautomerism in the solid state. This phenomenon typically involves the migration of a proton between the exocyclic sulfur atom and the endocyclic nitrogen atom, leading to an equilibrium between the thione and thiol forms.

In a relevant study on peripheral sulfur derivatives of benzothiazole, theoretical and spectroscopic analyses indicated that for compounds like 2-mercaptobenzothiazole (B37678), the benzothiazoline-2-thione (keto) form is generally more stable. nih.gov It was suggested that these thione molecules can be further stabilized in the solid phase through the formation of intermolecular N-H···S hydrogen bonds. nih.gov Although vibrational spectral analysis revealed the presence of minor populations of the benzothiazole (enol) isomers at room temperature, the thione form is predominant. nih.gov

Furthermore, research into bis(2-benzothiazolyl)methanes has demonstrated the existence of CH/NH tautomerism. cdnsciencepub.comresearchgate.net In these systems, a proton can reside either on the bridging methylene (B1212753) carbon or on one of the benzothiazole nitrogen atoms. cdnsciencepub.comresearchgate.net Spectroscopic and X-ray diffraction studies on model compounds confirmed that the "CH" tautomers are often unstable in solution and can isomerize to a mixture of "NH" tautomers. cdnsciencepub.comresearchgate.net The specific equilibrium is influenced by factors such as the solvent and substituents. cdnsciencepub.comresearchgate.net

While these findings relate to similar structural motifs, it is crucial to emphasize that the specific nature and extent of molecular disorder and tautomerism in this compound would be dictated by its unique molecular structure, particularly the influence of the flexible hexane linker on the crystal packing and intermolecular interactions. Without dedicated crystallographic analysis of this compound, any discussion of its solid-state architecture remains speculative and based on the behavior of related compounds.

Tautomerism in Related Benzothiazole Derivatives
Compound Family Observed Tautomerism
Benzothiazole-2-thiol DerivativesThiol-thione tautomerism, with the thione form being more stable in the solid state. nih.gov
Bis(2-benzothiazolyl)methanesCH/NH tautomerism, with the NH tautomer often favored in solution. cdnsciencepub.comresearchgate.net
Acetamido Derivatives of BenzothiazoleAmide-acylimine tautomerism, influenced by the nature of the acyl group. rsc.org

Based on the conducted research, specific computational chemistry studies focusing solely on This compound are not available in the public domain. While extensive research exists for the broader class of benzothiazole derivatives and related heterocyclic compounds, the detailed theoretical analyses as specified in the request—including Density Functional Theory (DFT) calculations for ground state geometries, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—have not been published for this particular molecule.

General computational methodologies are frequently applied to benzothiazole derivatives to understand their structure and electronic properties. For instance, DFT calculations are commonly used to optimize molecular structures and predict vibrational frequencies. scirp.orgmdpi.com Similarly, FMO, MEP, and NBO analyses are standard techniques to investigate the reactivity, charge distribution, and electronic stabilization of this class of compounds. scirp.orgresearchgate.net

However, without specific studies on this compound, it is not possible to provide the scientifically accurate data and detailed findings required for the requested article while adhering to the strict focus on this single compound. Generating such an article would require performing novel computational research on the molecule.

Computational Chemistry and Theoretical Insights

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.net It is particularly valuable for predicting and interpreting UV-Vis absorption spectra, as it can calculate the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net

While specific TD-DFT studies for 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane are not extensively available in the reviewed literature, analysis of closely related structures, such as benzothiazole (B30560) (BTH) and its 2-methylthio derivative (2-SCH3_BTH), offers significant predictive insights. A theoretical study using the B3LYP functional and 6-31+G(d,p) basis set has calculated the absorption spectra for these foundational molecules. scirp.orgscirp.org

For the core benzothiazole structure, electronic transitions are predicted in the UV region. scirp.orgscirp.org The introduction of a methylthio (-SCH3) group at the 2-position, which creates a thioether linkage analogous to that in this compound, modifies the electronic properties. The primary electronic transitions for these molecules, calculated in the gas phase, are detailed in the table below. scirp.org

Table 1: Simulated UV-Vis Spectral Data for Benzothiazole and a Key Analogue This table is based on data for Benzothiazole (BTH) and 2-Methylthiobenzothiazole (2-SCH3_BTH) from a TD-DFT study. scirp.org

CompoundCalculated Wavelength (λmax, nm)Excitation Energy (eV)Oscillator Strength (f)Major Transition Contribution
Benzothiazole (BTH)284.934.350.1481HOMO -> LUMO (98%)
2-Methylthiobenzothiazole (2-SCH3_BTH)299.114.140.2452HOMO -> LUMO (97%)

Based on this data, this compound is expected to exhibit strong absorption bands in the UV region. The presence of two benzothiazole-2-ylthio chromophores linked by a hexane (B92381) chain would likely result in a spectrum that reflects the contributions of both units. The flexible hexane linker may allow for through-space interactions between the chromophores, potentially leading to slight shifts in absorption maxima or changes in oscillator strength compared to the monomeric analogue.

The electronic transitions in these systems are predominantly of a π → π* character, localized on the benzothiazole rings. researchgate.net The transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is the main contributor to the primary absorption band. scirp.org In benzothiazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO can be localized on specific moieties, which can facilitate intramolecular charge transfer (ICT). nih.govrsc.org

For this compound, the HOMO would likely involve significant contributions from the sulfur atoms of the thioether links and the thiazole (B1198619) rings, while the LUMO would be concentrated on the aromatic benzothiazole systems. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. This process can be described as a charge transfer from the electron-rich thioether and thiazole portions to the electron-accepting aromatic core. The efficiency and energy of this charge transfer are key determinants of the molecule's photophysical properties. The nature of the alkyl linker can also influence the degree of electronic communication and potential charge transfer between the two terminal benzothiazole units. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ) to define atoms, chemical bonds, and molecular structure. mdpi.com By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions, classifying them as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). mdpi.com

For this compound, a QTAIM analysis would be instrumental in quantitatively describing the chemical bonds, particularly the C-S bonds that form the thioether linkages and the bonds within the benzothiazole rings. Key parameters derived from the electron density at a bond critical point (BCP) include:

The electron density itself (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a concentration of electron density, characteristic of a shared (covalent) interaction, while a positive value indicates depletion of electron density, typical of closed-shell interactions.

Bond Ellipticity (ε) : This measures the deviation of the electron density from cylindrical symmetry around the bond path and is used to assess the π-character of a bond.

A QTAIM analysis of this compound would allow for a detailed examination of the C(thiazole)-S(thioether) and S(thioether)-C(hexane) bonds. It would provide quantitative values for their covalent character and bond strength. Furthermore, analyzing the bonds within the fused aromatic-thiazole system could reveal details about electron delocalization and aromaticity. While specific QTAIM data for this molecule were not found in the reviewed literature, this theoretical approach remains a powerful tool for future studies to precisely map its electronic and bonding characteristics.

Coordination Chemistry of 1,6 Bis Benzo D Thiazol 2 Ylthio Hexane Ligands

Ligand Design Principles and Coordination Motifs

The coordination behavior of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is dictated by the interplay of its constituent parts: the benzothiazole (B30560) moieties, the thioether sulfur atoms, and the flexible hexane (B92381) linker.

Role of Benzothiazole Nitrogen and Thioether Sulfur Atoms in Chelation

The this compound ligand possesses two key donor sites on each of its terminal groups: the imine nitrogen atom of the benzothiazole ring and the adjacent thioether sulfur atom. The benzothiazole group itself is a privileged scaffold in coordination chemistry. mdpi.com The nitrogen atom, being part of a heteroaromatic system, is a potential coordination site. mdpi.com

In many complexes involving 2-substituted benzothiazoles, the nitrogen atom is a primary donor. researchgate.net The thioether sulfur atoms, positioned exocyclic to the benzothiazole rings, also present as soft donor sites, which are particularly favorable for coordinating with soft metal ions. The combination of the benzothiazole nitrogen and the thioether sulfur allows for the formation of a stable five-membered chelate ring with a metal center. This N,S-bidentate coordination is a common and stable motif for this class of ligands.

Influence of Hexane Linker Flexibility on Coordination Geometry

The six-carbon hexane chain that links the two benzothiazole-2-ylthio units introduces significant conformational flexibility. This flexibility allows the ligand to adopt various spatial arrangements to accommodate the geometric preferences of different metal ions. The length and flexibility of the linker are critical in determining whether the ligand will coordinate to a single metal center in a mononuclear complex or bridge two or more metal centers to form polynuclear or polymeric structures.

The hexane linker can bend and rotate, allowing the two terminal N,S-chelating groups to either converge and bind to the same metal ion, potentially leading to an octahedral or square planar geometry depending on the metal, or to diverge and coordinate to different metal ions, facilitating the formation of coordination polymers. iaea.orgresearchgate.net The specific coordination mode will be influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used during synthesis.

Synthesis and Characterization of Metal Complexes

While specific literature on the synthesis of metal complexes with this compound is scarce, the general methodology for creating complexes with similar benzothiazole- and thiazole-containing ligands is well-established. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., with Pd(II), Cu(II), Co(II))

The formation of transition metal complexes with ligands containing benzothiazole moieties is a widely explored area.

Palladium(II) Complexes: Palladium(II), with its d⁸ electron configuration, strongly favors a square planar coordination geometry. It is anticipated that this compound would react with palladium(II) salts, such as PdCl₂, to form stable complexes. nih.govresearchgate.net Depending on the stoichiometry and reaction conditions, both mononuclear and dinuclear complexes could be formed. In a mononuclear complex, the ligand would likely fold to allow both N,S-donor sets to coordinate to a single Pd(II) center. In a dinuclear scenario, the ligand would act as a bridge between two Pd(II) centers. The characterization of such complexes would typically involve techniques like IR spectroscopy to observe shifts in the C=N stretching frequency upon coordination, and NMR spectroscopy to elucidate the structure in solution. researchgate.net

Copper(II) Complexes: Copper(II) is known for its flexible coordination geometry, which can range from square planar to distorted octahedral. The interaction of this compound with copper(II) salts could lead to a variety of structures. nih.govnih.gov The N,S-donor sites of the ligand would readily coordinate to Cu(II). Given the flexibility of the hexane linker, the formation of a polymeric structure, where the ligand bridges multiple Cu(II) centers, is a strong possibility, similar to what has been observed for related bis(benzimidazolyl)hexane ligands. iaea.orgresearchgate.net

Cobalt(II) Complexes: Cobalt(II) can adopt tetrahedral, square planar, or octahedral geometries. With a bidentate N,S-ligand like the terminal groups of this compound, the formation of either tetrahedral or octahedral complexes is plausible. For instance, a reaction with a cobalt(II) salt could yield a complex where two ligand molecules coordinate to one Co(II) ion in a pseudo-octahedral geometry, with each ligand acting as a bidentate N,S-donor. researchgate.net Alternatively, polymeric structures could also be formed. researchgate.net

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is less predictable but equally interesting. The thioether sulfur and benzothiazole nitrogen atoms could coordinate to softer main group metal ions. For instance, zinc(II) complexes with related 2-mercaptobenzothiazole (B37678) ligands have been synthesized, demonstrating the affinity of the sulfur and nitrogen donors for zinc. nih.gov It is conceivable that this compound could form tetrahedral complexes with Zn(II), where the ligand coordinates in a bidentate or bridging fashion.

Structural Analysis of Coordination Compounds

Based on analogous structures, several key structural features can be anticipated. For a mononuclear square planar complex with Pd(II), one would expect the Pd-N and Pd-S bond lengths to be in the typical range for such complexes. nih.gov The chelate bite angle (N-M-S) would be close to 90 degrees.

In a polymeric structure, the hexane linker would be extended, and the benzothiazole groups would be oriented to coordinate to adjacent metal centers. The crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···π interactions, which are common in complexes containing aromatic rings. nih.gov

The table below summarizes the expected coordination behavior based on analogous compounds.

Metal IonLikely GeometryPotential Complex TypeAnalogous System Reference
Pd(II)Square PlanarMononuclear or Dinuclear nih.govresearchgate.net
Cu(II)Distorted Octahedral, Square PlanarMononuclear or Polymeric iaea.orgresearchgate.netnih.gov
Co(II)Tetrahedral, OctahedralMononuclear or Polymeric researchgate.netresearchgate.net
Zn(II)TetrahedralMononuclear or Polymeric nih.gov

X-ray Crystallography of Metal Complexes

While specific single-crystal X-ray diffraction data for metal complexes of this compound are not widely available in the reviewed literature, analysis of structurally related benzothiazole-containing ligands provides significant insight into the expected coordination behavior. For instance, studies on complexes with ligands such as 1,2-bis-(benzothiazol-2-thio)ethane have been reported. ijerjournal.com In these systems, the benzothiazole units can coordinate to metal centers through the nitrogen atom, the exocyclic sulfur atom, or a combination of both, leading to various coordination modes.

In related complexes with 2-(2-pyridyl)benzothiazole, X-ray crystallography has revealed both five-coordinate and six-coordinate metal centers. For example, a dinuclear copper(II) complex, [Cu(PyAS)(OAc)]2, demonstrated a five-coordinate environment where each copper ion is bonded to a nitrogen and a sulfur atom from the ligand, a bridging thiolate, and a monodentate acetate. researchgate.net In contrast, a mononuclear cobalt(II) complex, cis-[Co(Py(oBt)2Cl2], exhibited a six-coordinate, octahedral geometry with the ligand coordinating in a bidentate fashion through the pyridyl and benzothiazolyl nitrogen atoms. researchgate.net

Based on these related structures, it can be inferred that this compound could adopt several coordination modes. It might act as a bidentate ligand, coordinating to a single metal center through the two benzothiazole nitrogen atoms or the two thioether sulfur atoms. Alternatively, its flexible hexane linker could allow it to bridge two metal centers, forming binuclear complexes or one-dimensional coordination polymers. The resulting coordination geometry around the metal ion would be influenced by the metal's intrinsic preferences, with possibilities ranging from tetrahedral and square planar to octahedral arrangements. ijerjournal.comorientjchem.org

Table 1: Postulated Crystallographic Parameters for a Hypothetical Metal Complex with this compound

ParameterExpected Value/RangeRationale based on Related Compounds
Coordination Number 4, 5, or 6Dependent on the metal ion and steric factors, as seen in related benzothiazole complexes. researchgate.net
Coordination Geometry Tetrahedral, Square Planar, OctahedralCommon geometries for transition metal complexes with N/S-donor ligands. ijerjournal.comorientjchem.org
M-N Bond Length (Å) 2.0 - 2.2Typical range for metal-nitrogen bonds in benzothiazole complexes. researchgate.net
M-S Bond Length (Å) 2.3 - 2.6Characteristic of metal-sulfur bonds in thioether and thiolate complexes. researchgate.net
Ligand Conformation Flexible (anti or gauche)The hexane spacer allows for conformational freedom to accommodate different coordination environments.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in complexes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand is expected to show characteristic bands for the C=N stretching vibration within the benzothiazole ring and the C-S stretching vibrations of the thioether linkages. Upon coordination to a metal ion, shifts in these vibrational frequencies provide evidence of complex formation. A shift in the C=N stretching frequency to a higher or lower wavenumber would indicate coordination through the benzothiazole nitrogen atom. Similarly, a change in the position of the C-S stretching bands would suggest the involvement of the thioether sulfur atoms in the coordination sphere. ijerjournal.com In related systems, the ligand has been observed to behave as a bidentate ligand with S,S donor sequence. ijerjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The proton NMR spectrum of the free ligand would show distinct signals for the aromatic protons of the benzothiazole rings and the methylene (B1212753) protons of the hexane chain. Upon complexation, changes in the chemical shifts of the protons adjacent to the coordinating atoms are anticipated. For instance, a downfield shift of the benzothiazole protons would be consistent with coordination through the nitrogen atom.

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent would likely exhibit intense absorption bands in the UV region, attributable to π → π* and n → π* transitions within the benzothiazole chromophores. nih.gov Upon complexation with a transition metal ion, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal's d-orbitals. The positions and intensities of these bands are diagnostic of the coordination geometry of the metal ion. For example, the electronic spectra of copper(II) complexes can help distinguish between tetrahedral, square planar, and octahedral geometries. orientjchem.org

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, such as those of copper(II) or manganese(II), ESR spectroscopy provides detailed information about the metal ion's environment. The g-values and hyperfine coupling constants obtained from the ESR spectrum can be used to determine the ground electronic state and the degree of covalency in the metal-ligand bonds, offering further insights into the coordination geometry. orientjchem.org

Table 2: Expected Spectroscopic Shifts Upon Complexation of this compound

Spectroscopic TechniqueFree Ligand (Expected)Complexed Ligand (Expected Change)Information Gained
IR Spectroscopy C=N stretch (~1600 cm⁻¹)Shift to higher/lower frequencyCoordination via benzothiazole nitrogen
C-S stretch (~700-600 cm⁻¹)Shift in frequencyCoordination via thioether sulfur
¹H NMR Spectroscopy Aromatic protons (7-8 ppm)Downfield shiftCoordination via benzothiazole nitrogen
Hexane protons (1-3 ppm)Shift in adjacent CH₂ signalsInvolvement of thioether in coordination
UV-Vis Spectroscopy Intense UV bands (π→π, n→π)Appearance of new visible bandsd-d transitions, coordination geometry

Electronic and Electrochemical Properties of Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks and coordination polymers constructed from this compound are expected to exhibit interesting electronic and electrochemical properties, stemming from the interplay between the metal centers and the π-conjugated benzothiazole units. While direct studies on MOFs from this specific ligand are scarce, the properties of related materials containing benzothiadiazole or other benzothiazole derivatives can be used for prognostication.

The electronic properties of such materials are largely determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn define the material's band gap. researchgate.net The benzothiazole moiety, being an electron-deficient system, can act as an acceptor unit. nih.gov The HOMO and LUMO energy levels, and consequently the band gap, can be tuned by the choice of the metal ion and by modifications to the ligand structure. researchgate.netmetu.edu.tr For instance, the incorporation of different π-conjugated spacers or functional groups on the benzothiazole ring can significantly alter the electronic structure. rsc.org

The electrochemical behavior of these coordination polymers can be investigated using techniques like cyclic voltammetry. These studies can reveal the redox potentials of the metal centers and the ligand, providing information about the material's stability and its potential for applications in areas such as electrocatalysis or sensing. nih.gov Polymers based on similar building blocks have shown reversible oxidation potentials. nih.gov The HOMO energy levels of such polymers can be estimated from the onset of their oxidation peaks in the cyclic voltammogram. researchgate.netnih.gov

Table 3: Predicted Electronic and Electrochemical Properties of a Coordination Polymer of this compound

PropertyPredicted CharacteristicRationale from Related Systems
HOMO Energy Level Tunable, likely in the range of -5.0 to -6.0 eVBased on values reported for benzothiadiazole-containing polymers. researchgate.netnih.gov
LUMO Energy Level TunableDependent on the metal and ligand structure. researchgate.net
Electrochemical Band Gap Likely in the range of 1.5 - 2.5 eVTypical for conjugated polymers with acceptor units. researchgate.netrsc.org
Redox Behavior Reversible oxidation/reduction peaksExpected due to the presence of redox-active metal centers and π-conjugated ligands. nih.gov
Conductivity Potentially semiconductingDependant on the degree of π-stacking and metal-ligand orbital overlap.

Supramolecular Chemistry and Self Assembly of 1,6 Bis Benzo D Thiazol 2 Ylthio Hexane Systems

Design Principles for Self-Assembled Structures

The design of self-assembled structures utilizing 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is predicated on the strategic interplay of its molecular components. The key design elements are the two terminal benzothiazole (B30560) groups and the flexible hexyl thioether linker.

Benzothiazole Units: These aromatic, heterocyclic moieties provide sites for a variety of non-covalent interactions, including π-π stacking and hydrogen bonding. The nitrogen and sulfur atoms within the benzothiazole ring can also act as coordination sites for metal ions.

Hexyl Thioether Linker: The six-carbon chain offers significant conformational flexibility, allowing the two benzothiazole end groups to orient themselves in various ways to facilitate intermolecular interactions. The length and flexibility of this linker are crucial in determining the geometry and stability of the resulting supramolecular assemblies. The thioether linkages also introduce potential sites for chalcogen bonding.

Investigation of Non-Covalent Interactions in Supramolecular Architectures

Non-covalent interactions are the driving force behind the self-assembly of this compound. Understanding these weak forces is essential for predicting and controlling the formation of desired supramolecular structures.

Hydrogen Bonding in Self-Assembly

While this compound itself lacks strong hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds can play a significant role in stabilizing its self-assembled structures. In related benzothiazole derivatives, weak hydrogen bonds have been observed to influence crystal packing. For instance, in the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, a weak C—H⋯O=C hydrogen bond connects molecules into inversion-symmetric dimers. nih.gov Similarly, in 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the carbonyl oxygen participates in multiple weak hydrogen bonds, dictating the three-dimensional packing. nih.gov For this compound, the nitrogen atom of the benzothiazole ring is a potential hydrogen bond acceptor.

Potential Hydrogen Bond Interactions in Benzothiazole Systems
Interaction Type Description
C-H···NThe nitrogen atom of the thiazole (B1198619) ring can act as an acceptor for hydrogen atoms from the alkyl chain or adjacent aromatic rings.
C-H···SThe sulfur atoms in the thiazole ring and thioether linker can also participate as weak hydrogen bond acceptors.

π-π Stacking Interactions

The planar benzothiazole rings are prone to π-π stacking interactions, which are crucial for the formation of ordered assemblies. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The flexible hexyl linker in this compound allows the benzothiazole units to adopt conformations that maximize these stabilizing interactions, potentially leading to the formation of one-dimensional stacks or more complex layered structures.

Chalcogen Bonding

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (such as sulfur) as the electrophilic species. In this compound, the sulfur atoms of the benzothiazole rings and the thioether linkages can participate in chalcogen bonds. These interactions, though often weaker than hydrogen bonds, can provide additional stability and directionality to the self-assembled structures.

Formation of Coordination Cages and Helices

The nitrogen and sulfur atoms of the benzothiazole moieties in this compound can act as donor sites for metal ions, opening up the possibility of forming coordination-driven self-assembled structures like cages and helices. The flexible hexyl linker can allow the two benzothiazole units to bind to one or more metal centers in a chelating or bridging fashion.

While specific studies on coordination cages and helices of this compound are not available, research on related systems provides valuable insights. For example, bis(β-diketonate) ligands have been shown to form triple-helical structures with various trivalent metal ions. ufl.edu The coordination of benzothiazole derivatives to metal centers like zinc has also been demonstrated. nih.gov It is conceivable that under appropriate conditions with suitable metal ions, this compound could form discrete, cage-like structures or extended helical polymers.

Self-Assembly on Surfaces and at Interfaces

The self-assembly of molecules on solid surfaces is a powerful method for creating functional two-dimensional materials. Thiol-containing molecules are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. northwestern.edutechconnect.org The thioether linkages in this compound also suggest a propensity for surface adsorption.

Applications and Functional Materials Science

Catalytic Applications

While direct catalytic applications of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane are not extensively documented in publicly available research, the inherent properties of the benzothiazole (B30560) group and the bidentate nature of the ligand suggest its potential in several catalytic domains.

Organocatalysis Involving this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is no specific research detailing the use of this compound as an organocatalyst, the presence of basic nitrogen atoms in the benzothiazole rings and the flexible hexane (B92381) spacer could allow it to function as a bidentate Lewis base catalyst. Such catalysts can be effective in a variety of organic transformations.

Metal-Organic Catalysis with this compound Complexes

The nitrogen and sulfur atoms in the benzothiazole rings of this compound make it a promising ligand for the formation of metal-organic complexes. These complexes can exhibit significant catalytic activity. Thiazole-based ligands have been successfully used to create metal-organic frameworks (MOFs) and coordination polymers with catalytic applications. For instance, a cadmium-based MOF with a thiazole (B1198619) ligand has been shown to be an effective heterogeneous catalyst for the epoxidation of alkenes. researchgate.netnih.gov This amino-induced cadmium metal-organic framework demonstrated a high yield (99.8%) in the epoxidation of cyclooctene. researchgate.netnih.gov

The potential of this compound to form stable complexes with various transition metals could lead to the development of new catalysts for oxidation, reduction, and cross-coupling reactions. The hexane linker provides flexibility, allowing the two benzothiazole units to coordinate with a metal center in a chelating fashion, which can enhance the stability and catalytic performance of the resulting complex.

Table 1: Potential Metal-Organic Catalysis Applications

Catalytic Reaction Potential Metal Center Rationale
Alkene Epoxidation Cd, Co, Mn Based on the catalytic activity of other thiazole-based metal-organic frameworks. researchgate.netnih.gov
Oxidation of Alcohols Ru, Fe Benzothiazole ligands can stabilize high-valent metal-oxo species.

Enantioselective Catalysis with Chiral Analogues

The development of chiral analogues of this compound could open avenues for its use in enantioselective catalysis. Introducing chirality into the hexane backbone or on the benzothiazole rings could create a chiral environment around a coordinated metal center. This could enable the catalyst to selectively produce one enantiomer of a chiral product over the other, which is of high importance in the pharmaceutical and fine chemical industries. Chiral Co(II) metal-organic frameworks have demonstrated utility in the heterogeneous catalytic oxidation of alkenes. mdpi.com

Advanced Materials Science Applications

The photophysical and electronic properties inherent to the benzothiazole moiety suggest that this compound could be a valuable component in the design of advanced functional materials. mdpi.com

Photoactive and Optoelectronic Materials

Benzothiazole derivatives are known to be fluorescent and have been investigated for applications in light-emitting processes. mdpi.com The conjugated system of the benzothiazole ring can absorb and emit light, and by incorporating two of these units, this compound may exhibit interesting photophysical properties. The flexible hexane linker could influence the aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) processes, which are valuable in the design of sensors and light-emitting devices. mdpi.com Thiazole- and thiadiazole-based metal-organic frameworks and coordination polymers are also being explored for their luminescent applications. mdpi.com

Electrochromic materials can change their optical properties upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and anti-glare mirrors. mdpi.com Organic conjugated polymers are of particular interest for these devices due to their processability and fast switching times. mdpi.com While research on this compound in this area is not available, polymers incorporating other nitrogen-containing heterocyclic units, such as carbazoles, have been successfully used as electrodes in high-contrast electrochromic devices. mdpi.com The electrochemical properties of this compound could potentially be harnessed by electropolymerization to form a thin film on an electrode surface. The redox activity of the benzothiazole units would be responsible for the electrochromic effect.

Table 2: Potential Electrochromic Properties

Property Predicted Characteristic of a Poly(this compound) film Rationale
Color in Neutral State Likely colorless or pale yellow Based on the typical appearance of benzothiazole compounds.
Color in Oxidized State Potentially colored (e.g., blue, green, or brown) Oxidation would create a more extended conjugated system, leading to absorption in the visible region.
Switching Time Potentially fast Flexible linkers in organic electrochromic materials can facilitate rapid ion transport and fast switching. mdpi.com
Light-Emitting Materials and Polymers

While direct research on the light-emitting properties of this compound is not extensively available in the public domain, the benzothiazole core is a well-known heterocyclic group utilized in the development of fluorescent and phosphorescent materials. Its derivatives are often incorporated into polymers to create materials for organic light-emitting diodes (OLEDs) and other emissive applications. The electron-deficient nature of the benzothiazole ring system can be tuned through chemical modification to influence the photoluminescent characteristics of the resulting materials.

Polythiophenes containing benzothiazole side chains, for instance, have been studied for their optical absorption and photoluminescence properties. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that the introduction of a benzo[d]thiazole group into a polythiophene backbone can significantly decrease the band gap, which is a critical parameter for developing novel light-emitting materials. nih.gov For example, the calculated band gap of a poly(3-(benzothiazole-2-yl)thiophene) derivative was found to be dramatically lower than its unmodified polythiophene counterpart, suggesting potential for applications in electronic and optoelectronic devices. nih.gov

The general strategy involves combining electron-donating and electron-accepting moieties within a single molecule or polymer to create intramolecular charge transfer (ICT) complexes, which are often highly fluorescent. The benzothiazole unit can act as an effective electron acceptor in such systems. Although specific data for this compound is not provided, the inherent photophysical properties of the benzothiazole moiety suggest its potential utility in the design of new light-emitting materials.

Solar Cell Components

The benzo[d]thiazole (BTz) heterocycle is a significant building block in the design of materials for organic solar cells (OSCs). nih.gov Its electron-deficient character makes it a suitable component for constructing both electron donor and electron acceptor materials for the photoactive layer of OSCs. nih.govgoogle.com While specific studies on this compound in solar cell applications are limited, the broader family of benzothiazole-containing polymers and small molecules has shown considerable promise. nih.gov

These materials benefit from the rigidity and high planarity of the BTz unit, which can facilitate favorable molecular aggregation and morphology in the active layer, leading to improved photovoltaic performance. nih.gov Benzothiazole derivatives can be incorporated into donor-acceptor (D-A) copolymers to tune the material's energy levels (HOMO and LUMO) and absorption spectrum. acs.org

For instance, a study on donor-acceptor polymers incorporating a difluorinated benzothiazole unit (BTAT-2f) demonstrated high power conversion efficiencies (PCEs). acs.org When blended with the non-fullerene acceptor Y6, the polymer PBTATBT-4f achieved a remarkable PCE of 16.08%. acs.org This high performance was attributed to the favorable electronic and morphological properties imparted by the benzothiazole-containing polymer. acs.org

Table 1: Photovoltaic Performance of a Benzothiazole-Based Polymer Solar Cell Note: The following data is for a related benzothiazole-containing polymer, not this compound.

PolymerAcceptorVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
PBTATBT-4fY60.8127.2572.7016.08

Source: Adapted from a 2020 study on readily accessible benzo[d]thiazole polymers. acs.org

The inclusion of benzothiazole moieties in the molecular design of organic photovoltaic materials allows for the creation of compounds with broad visible light absorption and high charge mobility, which are crucial for efficient solar energy conversion. google.com

Sensing Materials (e.g., for ions, small molecules)

The benzo[d]thiazole framework is a versatile platform for the development of chemosensors, particularly fluorescent and colorimetric sensors for the detection of ions and small molecules. nih.govacs.org While direct applications of this compound as a sensor are not widely reported, numerous studies highlight the utility of the benzothiazole moiety in designing highly selective and sensitive probes. nih.govacs.orgnih.govresearchgate.net

The nitrogen and sulfur atoms within the benzothiazole ring can act as binding sites for metal ions, leading to changes in the molecule's photophysical properties upon coordination. nih.govresearchgate.net This change can manifest as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, or a visible color change, allowing for the detection of the target analyte. nih.gov

For example, a biphenyl-benzothiazole-based chemosensor was designed for the ratiometric and colorimetric detection of biologically important metal ions like Zn2+, Cu2+, and Ni2+. nih.govacs.org This sensor exhibited a distinct color change from colorless to yellow in the presence of these ions. nih.govacs.org The fluorescence of the sensor was selectively enhanced for Zn2+, while it was quenched by Cu2+ and Ni2+. nih.govacs.org Such selectivity is crucial for practical applications in environmental monitoring and biological imaging. nih.gov

Another study reported a benzothiazole-based sensor for the detection of the cyanide anion (CN⁻). nih.gov The sensor, which incorporates an indene-1,3(2H)-dione moiety, showed a significant blue shift in its fluorescence emission spectrum upon the addition of cyanide, with a very low detection limit of 5.97 nM. nih.gov This is well below the World Health Organization's permissible level for cyanide in drinking water. nih.gov

Table 2: Detection Limits of a Benzothiazole-Based Fluorescent Sensor for Metal Ions Note: The following data is for a related biphenyl-benzothiazole-based chemosensor, not this compound.

IonDetection Limit (ppm)
Zn2+0.25
Ni2+0.30
Cu2+0.34

Source: Adapted from a 2021 study on benzothiazole-based selective sensors. nih.govacs.org

The design of these sensors often relies on mechanisms like intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte. nih.gov The versatility of the benzothiazole core allows for its functionalization to create sensors for a wide array of target species.

Redox-Active Materials for Energy Storage

A combined theoretical and experimental screening of benzothiazole, benzoxazole, and benzimidazole (B57391) derivatives identified them as potential redox-active units for organic batteries. researchgate.netnih.gov Cyclic voltammetry studies of certain 4-(benzo[d]thiazol-2-yl)pyridinium salts revealed reversible redox processes, which are essential for rechargeable battery performance. researchgate.net These molecules can be incorporated into a polymer backbone to create electrode materials for organic radical batteries. researchgate.netnih.gov

The redox potentials of these materials can be tuned by modifying their chemical structure. For instance, theoretical calculations using density functional theory (DFT) have been employed to predict the redox properties of new benzothiazole-based molecules before their synthesis, guiding the design of materials with desired electrochemical characteristics. researchgate.net

Table 3: Half-Wave Potentials of a Benzothiazole Derivative Note: The following data is for a related benzothiazole derivative, 4-(benzo[d]thiazol-2-yl)-1-methylpyridin-1-ium chloride, not this compound.

Redox ProcessE1/2 (V vs. Fc/Fc+)
1-1.15
2-1.82

Source: Adapted from a 2023 study on redox-active organic materials. researchgate.net

The ability of the benzothiazole core to undergo stable and reversible redox reactions makes it a valuable component for the design of next-generation energy storage devices. Further research into polymers and composites containing the this compound structure could reveal its specific potential in this application.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future development and application of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane are intrinsically linked to the efficiency and environmental impact of its synthesis. Current synthetic routes, while effective, often rely on multi-step processes that may involve harsh reagents and generate significant waste. mdpi.comnih.gov Future research should therefore prioritize the development of more sustainable and atom-economical synthetic methodologies.

Green chemistry principles offer a promising avenue for the synthesis of benzothiazole (B30560) derivatives. nih.govrsc.orgumb.edu The exploration of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve efficiency and reduce the need for intermediate purification steps. mdpi.comnih.gov Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of catalyst-free or recyclable catalytic systems would represent a major step forward. nih.govrsc.orgumb.edu For instance, the condensation of 2-aminothiophenols with appropriate reagents in the presence of green catalysts is a promising direction. nih.gov

Microwave-assisted and ultrasound-assisted organic synthesis are other areas ripe for exploration. These techniques have the potential to dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. A comparative study of different synthetic approaches, as outlined in the table below, could identify the most promising routes for the large-scale and sustainable production of this compound.

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Synthesis Increased efficiency, reduced waste, lower cost.Development of novel multi-component reaction strategies.
Green Catalysis Reduced environmental impact, catalyst recyclability.Exploration of biocatalysts, metal-organic frameworks (MOFs), and nanoparticle catalysts.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency.Optimization of reaction parameters and solvent systems.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder reaction conditions.Investigation of sonochemical effects on reaction pathways.

Advanced Characterization Techniques for Dynamic Processes

The unique structure of this compound, featuring two benzothiazole moieties connected by a flexible hexane (B92381) chain, suggests the potential for interesting dynamic processes. These may include conformational changes, intramolecular interactions, and responses to external stimuli. To fully understand and harness these dynamic behaviors, advanced characterization techniques will be indispensable.

While standard spectroscopic and analytical methods provide valuable structural information, techniques capable of probing dynamic changes in real-time are crucial. For instance, variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into conformational dynamics and energy barriers to rotation around the thioether linkages. britannica.com Furthermore, techniques such as 2D NMR (COSY, HMBC, HSQC) can elucidate through-bond and through-space correlations, offering a more complete picture of the molecular structure and connectivity.

The study of dynamic combinatorial libraries (DCLs) using reversible reactions, such as thiazolidine (B150603) exchange, highlights the potential for the thiazole (B1198619) moiety to participate in dynamic processes. nih.govacs.org Investigating the potential for reversible bond formation or exchange involving the benzothiazole units in this compound could open up new avenues for creating dynamic materials. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to study the fragmentation patterns and gain insights into the strength of the various bonds within the molecule under different conditions. britannica.comacs.org

Characterization TechniqueInformation GainedRelevance to this compound
Variable-Temperature NMR Conformational dynamics, rotational energy barriers.Understanding the flexibility and spatial arrangement of the benzothiazole units.
2D NMR Spectroscopy Detailed structural connectivity and spatial proximity of atoms.Confirming the structure and identifying potential intramolecular interactions.
Tandem Mass Spectrometry Fragmentation pathways and bond strengths.Assessing the stability of the molecule and identifying potential reactive sites.
In-situ Spectroscopy (e.g., UV-Vis, Fluorescence) Real-time monitoring of changes in electronic structure.Investigating the response of the molecule to external stimuli.

Design and Synthesis of Multi-Stimuli Responsive Materials

A particularly exciting avenue for future research lies in the design and synthesis of multi-stimuli responsive materials based on this compound. Stimuli-responsive, or "smart," materials can undergo significant changes in their properties in response to external triggers such as light, heat, pH, or the presence of specific chemical species. rsc.orgrsc.orgnih.gov The benzothiazole moiety is known to be a key component in many such materials. rsc.orgrsc.orgresearchgate.net

The electron-rich nature of the benzothiazole rings in this compound makes them potential sites for interactions with various stimuli. For example, protonation or deprotonation of the nitrogen atom in the benzothiazole ring could lead to changes in the molecule's electronic properties, resulting in observable changes in its absorption or fluorescence spectra. This could be exploited for the development of pH sensors.

Furthermore, the flexible hexane linker allows for the possibility of conformational changes that could be triggered by temperature or solvent polarity. By incorporating this compound into polymer chains, it may be possible to create materials that exhibit thermoresponsive or solvatochromic behavior. The disulfide-like linkage also introduces the potential for redox-responsiveness, where the material's properties could be altered by the addition of oxidizing or reducing agents. rsc.org The development of materials that respond to multiple stimuli would be a significant advancement, opening up applications in areas such as drug delivery, sensing, and self-healing materials.

StimulusPotential Response MechanismPotential Application
pH Protonation/deprotonation of benzothiazole nitrogen.Chemical sensors, controlled release systems.
Temperature Conformational changes of the hexane linker.Thermoresponsive polymers, smart coatings.
Light Photoisomerization or photochemical reactions of the benzothiazole ring.Photoswitches, optical data storage.
Redox Cleavage or formation of disulfide-like bonds.Redox-responsive drug delivery, self-healing materials.

Integration of this compound into Hybrid Material Systems

The integration of this compound into hybrid material systems represents a promising strategy for creating materials with enhanced or entirely new functionalities. Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not present in the individual components.

One area of interest is the use of this compound as a building block for metal-organic frameworks (MOFs). The nitrogen and sulfur atoms in the benzothiazole rings could act as coordination sites for metal ions, leading to the formation of porous, crystalline structures with high surface areas. These MOFs could have applications in gas storage, separation, and catalysis.

Another promising direction is the development of polymer nanocomposites where this compound is incorporated into a polymer matrix. acs.orgscilit.com The benzothiazole units could enhance the thermal stability, refractive index, or conductivity of the polymer. acs.org For example, benzothiazole-containing polymers have been shown to exhibit high refractive indices, making them suitable for applications in optical devices. acs.org Furthermore, the interaction of the benzothiazole moieties with nanoparticles, such as gold or quantum dots, could lead to the development of novel sensors and imaging agents. A benzothiazole-derived nanohybrid has been successfully used in a colorimetric sensor for the detection of spermidine. nih.gov

Hybrid Material SystemPotential Role of this compoundPotential Applications
Metal-Organic Frameworks (MOFs) Organic linker.Gas storage, catalysis, chemical sensing.
Polymer Nanocomposites Functional additive or comonomer.High refractive index materials, thermally stable polymers, conductive polymers.
Surface-Modified Nanoparticles Capping or functionalizing agent.Biosensors, medical imaging, targeted drug delivery.
Hybrid Thin Films Active layer component.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).

Q & A

Q. Can the compound act as a crosslinker in biodegradable polymers?

  • Methodological Answer : Test its integration into polyanhydrides (e.g., poly(CPH)) for controlled drug release. Monitor degradation kinetics via gel permeation chromatography (GPC) and validate biocompatibility using in vivo models (e.g., subcutaneous implantation in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.